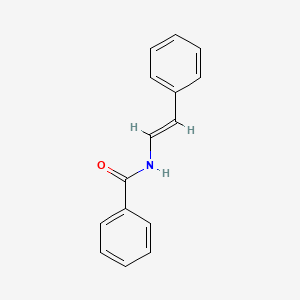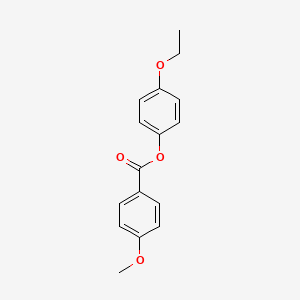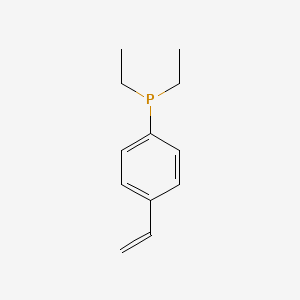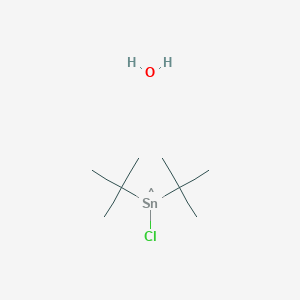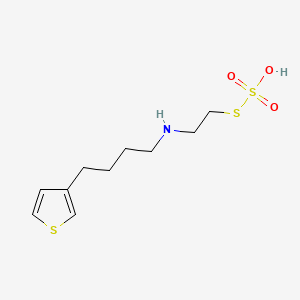![molecular formula C14H20N4O B14657538 N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide CAS No. 50623-21-7](/img/structure/B14657538.png)
N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide is an organic compound that belongs to the class of acetamides. This compound features a piperidine ring attached to a phenyl group, which is further connected to an acetamide moiety. The presence of the diazenyl group (N=N) in its structure makes it an interesting subject for various chemical and pharmacological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide typically involves the following steps:
Diazotization: The starting material, 4-aminophenylacetamide, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with piperidine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the cleavage of the diazenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Cleaved products with the removal of the diazenyl group.
Substitution: Substituted acetamide derivatives.
Applications De Recherche Scientifique
N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of dyes and pigments due to its diazenyl group.
Mécanisme D'action
The mechanism of action of N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide involves its interaction with specific molecular targets. The diazenyl group can interact with cellular proteins, leading to various biological effects. The compound may also inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N-phenylacetamide: Lacks the diazenyl and piperidine groups, making it less versatile in chemical reactions.
N-Methyl-N-(4-nitrophenyl)acetamide: Contains a nitro group instead of the diazenyl group, leading to different chemical and biological properties.
N-Methyl-N-(4-piperidinyl)acetamide: Similar structure but without the diazenyl group, affecting its reactivity and applications.
Uniqueness
N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide is unique due to the presence of both the diazenyl and piperidine groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
50623-21-7 |
|---|---|
Formule moléculaire |
C14H20N4O |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
N-methyl-N-[4-(piperidin-1-yldiazenyl)phenyl]acetamide |
InChI |
InChI=1S/C14H20N4O/c1-12(19)17(2)14-8-6-13(7-9-14)15-16-18-10-4-3-5-11-18/h6-9H,3-5,10-11H2,1-2H3 |
Clé InChI |
FBGAMDWAJYJAHP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)C1=CC=C(C=C1)N=NN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane](/img/structure/B14657457.png)

![1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine](/img/structure/B14657465.png)

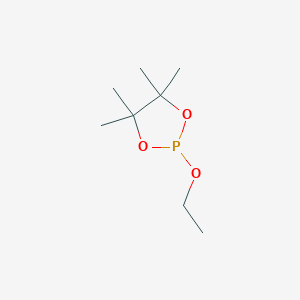
![5-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14657479.png)
